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molecular formula C16H15NO3 B1195730 N-Diphenylacetylglycine CAS No. 65707-74-6

N-Diphenylacetylglycine

Cat. No. B1195730
M. Wt: 269.29 g/mol
InChI Key: VQBRAWUFMIKGTC-UHFFFAOYSA-N
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Patent
US03932375

Procedure details

0.7506 Gram (0.01 mole) of glycine and 2.1 ml. (0.015 mole) of triethylamine were added to 5.5 ml. of water. To the resulting mixture was added a solution of 3.8549 g. (0.011 mole) of benzhydroxy 4,6-dimethylpyrimidyl-2-thiolcarbonate in 11 ml. of dioxane, and the mixture was reacted overnight under stirring at room temperature. After completion of the reaction, the reaction liquid was charged with 50 ml. of water and washed twice with 30 ml. of ethyl acetate. Subsequently, the aqueous phase was adjusted, under cooling to 0°C., to pH 2 by addition of 15 ml. of a cold 5N aqueous hydrochloric acid solution, and then extracted once with 30 ml. of ethyl acetate and twice with 15 ml. of ethyl acetate. Thereafter, the ethyl acetate phases were united together, washed twice with 15 ml. of a cold aqueous hydrochloric acid solution and twice with 30 ml. of a saturated aqueous sodium chloride solution, and dried over anhydrous sodium sulfate, and then the ethyl acetate was removed by distillation to obtain 2.731 g. of crude N-benzhydroxycarbonyl glycine in yield of 95.7 %. When recrystallized from an ether-petroleum ether solvent, the product showed a melting point of 113° to 115°C.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.015 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
benzhydroxy 4,6-dimethylpyrimidyl-2-thiolcarbonate
Quantity
0.011 mol
Type
reactant
Reaction Step Four
Name
N-benzhydroxycarbonyl glycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[CH2:6](N(CC)CC)C.[OH2:13].[CH:14](OC(NCC(O)=O)=O)([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>O1CCOCC1>[CH:14]([C:6]([NH:1][CH2:2][C:3]([OH:5])=[O:4])=[O:13])([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
NCC(=O)O
Step Two
Name
Quantity
0.015 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
benzhydroxy 4,6-dimethylpyrimidyl-2-thiolcarbonate
Quantity
0.011 mol
Type
reactant
Smiles
Step Five
Name
N-benzhydroxycarbonyl glycine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)OC(=O)NCC(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the resulting mixture was added a solution of 3.8549 g
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction liquid
ADDITION
Type
ADDITION
Details
was charged with 50 ml
WASH
Type
WASH
Details
of water and washed twice with 30 ml
TEMPERATURE
Type
TEMPERATURE
Details
under cooling to 0°C., to pH 2 by addition of 15 ml
EXTRACTION
Type
EXTRACTION
Details
of a cold 5N aqueous hydrochloric acid solution, and then extracted once with 30 ml
WASH
Type
WASH
Details
washed twice with 15 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of a saturated aqueous sodium chloride solution, and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the ethyl acetate was removed by distillation
CUSTOM
Type
CUSTOM
Details
to obtain 2.731 g
CUSTOM
Type
CUSTOM
Details
When recrystallized from an ether-petroleum ether solvent

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)C(=O)NCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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